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Compound of Interest |

Compound Name: 1-(Chloromethoxy)propane
CAS No.: 3587-57-3
Cat. No.: B1366746

Chemical Identity, Reactivity Profile, and Synthetic Utility

Executive Summary

This technical guide provides a rigorous structural and functional analysis of 1-chloro-1-
methoxypropane (

). While often encountered as a reactive intermediate rather than a shelf-stable reagent, its
structural motif—an

-chloro ether—renders it a potent electrophile in organic synthesis. This document details the
IUPAC nomenclature derivation, stereochemical implications, oxocarbenium ion-mediated
reactivity, and critical safety protocols required for handling this alkylating agent.

Structural Identification & IUPAC Nomenclature[1][2]

The precise naming of this molecule follows the hierarchy established by the IUPAC
Nomenclature of Organic Chemistry (Blue Book). The structure consists of a propyl chain
substituted at the C1 position with both a chlorine atom and a methoxy group.

Derivation Logic

The nomenclature is derived through a prioritized decision tree (visualized below), adhering to
Rules P-14.4 and P-15.1.
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» Principal Functional Group: The molecule contains ether and halogen functionalities.[1]
IUPAC nomenclature treats both halogens and ethers as substituents on an alkane chain,
rather than principal functional groups with suffix priority.

o Parent Chain Selection: The longest carbon chain containing the substituents is a 3-carbon

chain: Propane.

e Numbering (Locant Assignment): Numbering begins from the end of the chain that gives the
substituents the lowest possible locants.[2]

o Left-to-Right:

Locants: 3,3

o Right-to-Left:

Locants: 1,1

o Decision: Right-to-Left numbering is chosen (1,1 < 3,3).

» Alphabetical Ordering: Substituents are listed alphabetically.
o Chloro vs. Methoxy.[3]
o "C" precedes "M".

Final IUPAC Name:1-Chloro-1-methoxypropane

Nomenclature Logic Flow
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Figure 1: Decision logic for IUPAC nomenclature derivation.

Stereochemical Implications[5]
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A critical, often overlooked aspect of this molecule is its stereogenicity. The C1 carbon is
bonded to four distinct groups:

Hydrogen (

)

Chlorine (

)4

Methoxy group (

)

Ethyl group (

Consequently, 1-chloro-1-methoxypropane exists as a racemic mixture of two enantiomers: (

)-1-chloro-1-methoxypropane and (
)-1-chloro-1-methoxypropane.

» Note to Researchers: In synthetic applications involving nucleophilic substitution at C1, the
stereochemical information is typically lost due to the formation of a planar oxocarbenium ion
intermediate (

mechanism), leading to racemization in the product unless specific chiral auxiliaries are
employed.

Reactivity Profile: The Oxocarbenium lon
Pathway[5]

For drug development professionals, the value of 1-chloro-1-methoxypropane lies in its high
reactivity as an electrophile. It belongs to the class of

-halo ethers, which are significantly more reactive than standard alkyl halides.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.quora.com/What-is-the-IUPAC-name-for-CH3CH-Cl-CH2CH3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mechanistic Causality

The oxygen atom adjacent to the C-Cl bond facilitates ionization. The lone pair on the oxygen
donates electron density into the

antibonding orbital of the C-CI bond, dramatically lowering the activation energy for chloride
departure.

Reaction Pathway:

« lonization: Spontaneous or Lewis-acid assisted loss of

¢ Intermediate: Formation of a resonance-stabilized oxocarbenium ion.

o Substitution: Rapid attack by weak nucleophiles (alcohols, amines, electron-rich aromatics).

Reaction Mechanism Diagram

1-Chloro-1-methoxypropane | - Cl- Transition State Resonance Stabilization Oxocarbenium lon + Nucleophile (Nu Substituted Ether
(Electrophile) (n_O -> sigma*_C-Cl) [CH3CH2CH=0+CH3] <-> [C+] (Nu-CH(Et)OCH3)

Click to download full resolution via product page
Figure 2:

lonization pathway generating the reactive oxocarbenium species.

Synthesis Protocol

Direct chlorination of ethers is non-selective. The field-proven method for synthesizing high-
purity

-chloro ethers involves the cleavage of acetals using acid chlorides. This method is preferred
for its atom economy and ease of purification (volatile byproducts).

Methodology: Acetal Cleavage

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1366746?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Target: Synthesis of 1-chloro-1-methoxypropane. Precursor: 1,1-Dimethoxypropane (Propanal

dimethyl acetal).[5]

Parameter Specification

Reaction Type Acetal Cleavage / Halogenation

1,1-Dimethoxypropane (1.0 eq), Acetyl Chloride

Reagents

(1.1 eq)

Thionyl Chloride (
Catalyst

) (Optional, catalytic)
Solvent Neat or Dichloromethane (DCM)
Temp to Room Temperature
Byproduct Methyl Acetate (Volatile ester)

Step-by-Step Protocol

Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and
pressure-equalizing addition funnel.

Charging: Add 1,1-dimethoxypropane (10 mmol) to the flask. If using solvent, add dry DCM
(10 mL).

Activation: Cool the system to

using an ice bath.

Addition: Add Acetyl Chloride (11 mmol) dropwise over 20 minutes. Note: Exothermic
reaction.

o Mechanism:[6][7][8][9] The acetyl chloride attacks one methoxy group, converting it to
methyl acetate and replacing it with chlorine.

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1_1-Dimethoxypropane
https://pmc.ncbi.nlm.nih.gov/articles/PMC8173606/
https://patents.google.com/patent/CN101045676A/en
https://www.reddit.com/r/chemhelp/comments/8uhj8m/iupac_nomenclature_for_the_ether_ch3och2chch3ch3/
https://www.youtube.com/watch?v=ggeXoWH6Qxc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

 Purification:
o The byproduct, methyl acetate (bp
), and excess acetyl chloride can be removed via fractional distillation.
o Collect the fraction corresponding to 1-chloro-1-methoxypropane (predicted bp
based on homologs).
» Storage: Store under inert atmosphere (Argon/Nitrogen) at

. The compound hydrolyzes rapidly in moist air.

Safety & Toxicology (Critical)

Warning:
-Halo ethers are classified as potential human carcinogens.

Alkylating Potential

Structurally, 1-chloro-1-methoxypropane is an analog of Chloromethyl Methyl Ether (MOM-CI)
and Bis(chloromethyl) ether (BCME), both of which are regulated carcinogens.

* Mechanism of Toxicity: These compounds act as direct-acting alkylating agents. They react
with nucleophilic sites on DNA bases (specifically the N7 and O6 positions of guanine)
without requiring metabolic activation.

e Hydrolysis Hazard: Upon contact with mucosal membranes (lungs, eyes), the compound
hydrolyzes to release HCI (corrosive) and Propanal (irritant).

Handling Requirements

o Engineering Controls: All manipulations must be performed in a certified chemical fume hood
or glovebox.

o PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
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o Decontamination: Quench spills immediately with aqueous ammonium hydroxide or sodium
bicarbonate solution to neutralize the alkylating capability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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